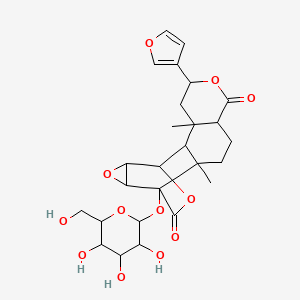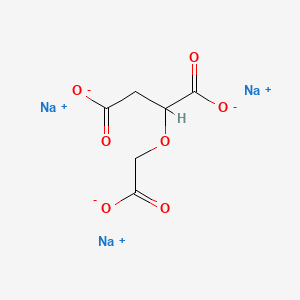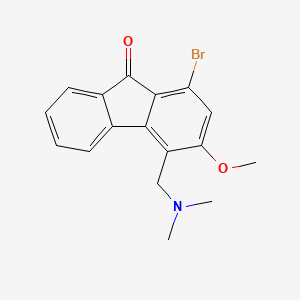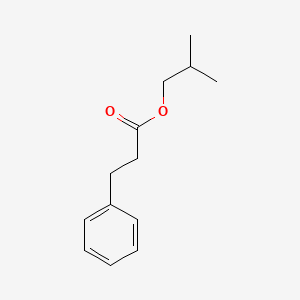
Isobutyl 3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3-phenylpropionate is an organic compound classified as an ester. It is derived from the esterification of 3-phenylpropionic acid with isobutanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl 3-phenylpropionate can be synthesized through the esterification reaction between 3-phenylpropionic acid and isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
C9H10O2+C4H10O→C13H18O2+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl 3-phenylpropionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-phenylpropionic acid and isobutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: 3-phenylpropionic acid and isobutanol.
Reduction: 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in microbial catabolism of phenylpropanoid compounds.
Medicine: Explored for its potential antibacterial properties, particularly in the form of nanoparticles.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of isobutyl 3-phenylpropionate in biological systems involves its interaction with specific molecular targets. For instance, in microbial systems, it can be metabolized by enzymes involved in the catabolism of phenylpropanoid compounds. The compound can also activate certain signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which plays a role in maintaining intestinal epithelial barrier function .
Comparación Con Compuestos Similares
Isobutyl 3-phenylpropionate can be compared with other esters derived from 3-phenylpropionic acid, such as:
- Ethyl 3-phenylpropionate
- Methyl 3-phenylpropionate
- Propyl 3-phenylpropionate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and applications. This compound is unique due to its specific isobutyl group, which imparts a distinct fragrance profile compared to its analogs .
Propiedades
Número CAS |
28048-94-4 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Clave InChI |
NIKMBMUTZWKICN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


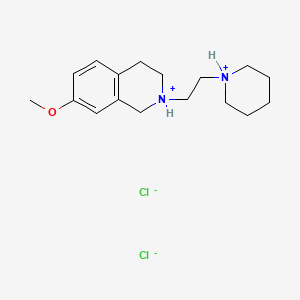

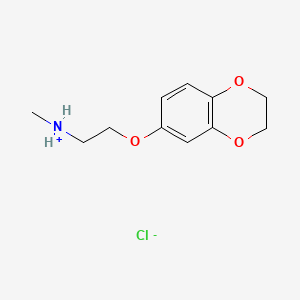
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
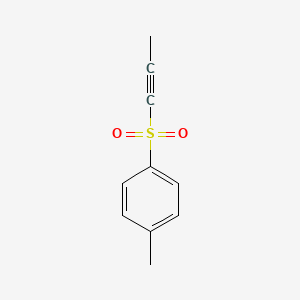


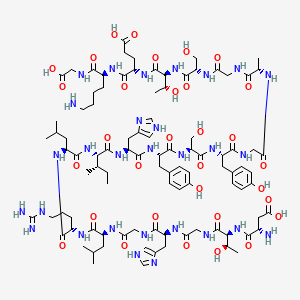
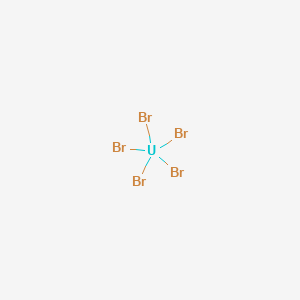
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
